1,5-Dichloro-2-iodo-3-nitrobenzene
Overview
Description
1,5-Dichloro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2INO2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-iodo-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms.
Iodination: Finally, the chloronitrobenzene is iodinated using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Major Products
Substitution: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Reduction: The major product is 1,5-Dichloro-2-iodo-3-aminobenzene.
Oxidation: Products include nitroso derivatives and other oxidized forms of the compound.
Scientific Research Applications
1,5-Dichloro-2-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substituents make it a valuable starting material for various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-iodo-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The chlorine and iodine atoms can participate in substitution reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-iodobenzene: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1,5-Dichloro-2-nitrobenzene: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
2-Iodo-3-nitrobenzene: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
1,5-Dichloro-2-iodo-3-nitrobenzene is unique due to the presence of both electron-withdrawing nitro and halogen substituents, which significantly influence its chemical reactivity and potential applications. The combination of chlorine, iodine, and nitro groups makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
1,5-dichloro-2-iodo-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSVHPVRDHXFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655956 | |
Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189576-09-8 | |
Record name | 1,5-Dichloro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.